3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde
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Overview
Description
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is an organic compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 g/mol . This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an aldehyde group attached to a benzene ring. It is commonly used in proteomics research and various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde typically involves the nitration of 4-(phenylsulfanyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products Formed
Reduction: 3-Amino-4-(phenylsulfanyl)benzenecarbaldehyde.
Oxidation: 3-Nitro-4-(phenylsulfanyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzaldehyde
- 4-(Phenylsulfanyl)benzaldehyde
- 3-Nitro-4-(methylsulfanyl)benzenecarbaldehyde
Uniqueness
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is unique due to the presence of both a nitro group and a phenylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the phenylsulfanyl group also enhances the compound’s stability and solubility in organic solvents .
Properties
IUPAC Name |
3-nitro-4-phenylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVFIKZUSBTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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